2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with a fluorine atom and a methyl group, an amino group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:
Bromination: : The starting material, 4-fluoro-3-methylbenzene, undergoes bromination to introduce a bromine atom at the para position.
Nucleophilic Substitution: : The brominated compound is then treated with an amine source, such as ammonia or an amine derivative, to replace the bromine atom with an amino group.
Ketone Formation: : The resulting compound is subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the ketone functional group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve reaction efficiency and yield. Large-scale production may also require the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The ketone group can be reduced to form an alcohol.
Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Oxidation: : Formation of 2-nitro-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride.
Reduction: : Formation of 2-amino-1-(4-fluoro-3-methylphenyl)ethanol hydrochloride.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: : It has potential therapeutic applications, including as a precursor for the development of new drugs.
Industry: : It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride is similar to other phenethylamine derivatives, such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA)
Para-fluoroamphetamine (PFA)
Para-methoxyamphetamine (PMA)
These compounds share structural similarities but differ in their functional groups and biological activities
Properties
IUPAC Name |
2-amino-1-(4-fluoro-3-methylphenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6-4-7(9(12)5-11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRXMCHRFSPLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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